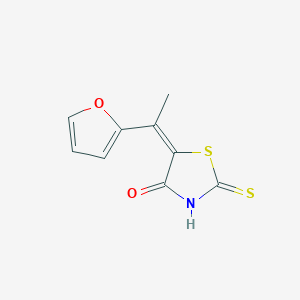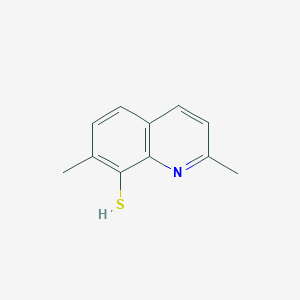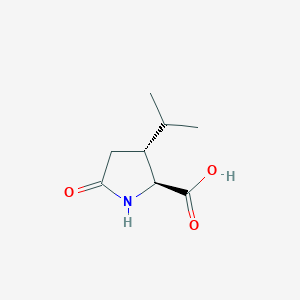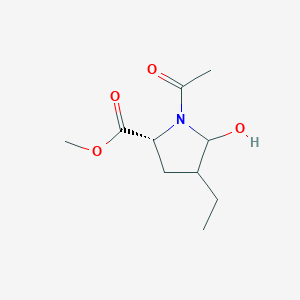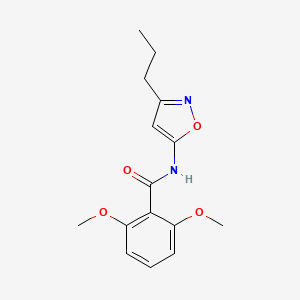
2,6-Dimethoxy-N-(3-propyl-1,2-oxazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethoxy-N-(3-propylisoxazol-5-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two methoxy groups at the 2 and 6 positions of the benzene ring, and an isoxazole ring attached to the benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-(3-propylisoxazol-5-yl)benzamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a base-catalyzed condensation reaction of nitroacetic esters with dipolarophiles in the presence of water.
Attachment of the Benzamide Moiety: The benzamide moiety is introduced by reacting 2,6-dimethoxybenzoic acid with appropriate amine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethoxy-N-(3-propylisoxazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group in the isoxazole ring can be reduced to an amine.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted benzamides with different functional groups replacing the methoxy groups.
Applications De Recherche Scientifique
2,6-Dimethoxy-N-(3-propylisoxazol-5-yl)benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential to inhibit chitin synthesis in insects.
Medicine: Research is ongoing to explore its potential as an antimicrobial and antioxidant agent.
Industry: It may find applications in the development of new pesticides and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,6-dimethoxy-N-(3-propylisoxazol-5-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit chitin synthesis in insects by interfering with the enzymatic pathways involved in chitin production . The exact molecular targets and pathways are still under investigation, but it is believed that the compound binds to key enzymes, preventing them from catalyzing the necessary reactions for chitin synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diflubenzuron: A benzoylphenylurea insecticide that also inhibits chitin synthesis.
Triflumuron: Another benzoylphenylurea with similar insecticidal properties.
Perfluron: A fluorinated benzoylphenylurea used as an insecticide.
Uniqueness
2,6-Dimethoxy-N-(3-propylisoxazol-5-yl)benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of the isoxazole ring. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to other benzamides and benzoylphenylureas.
Propriétés
Numéro CAS |
82558-93-8 |
|---|---|
Formule moléculaire |
C15H18N2O4 |
Poids moléculaire |
290.31 g/mol |
Nom IUPAC |
2,6-dimethoxy-N-(3-propyl-1,2-oxazol-5-yl)benzamide |
InChI |
InChI=1S/C15H18N2O4/c1-4-6-10-9-13(21-17-10)16-15(18)14-11(19-2)7-5-8-12(14)20-3/h5,7-9H,4,6H2,1-3H3,(H,16,18) |
Clé InChI |
KQUDFSMZGHBZRF-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NOC(=C1)NC(=O)C2=C(C=CC=C2OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


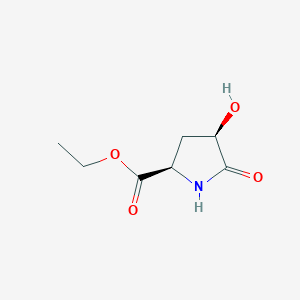
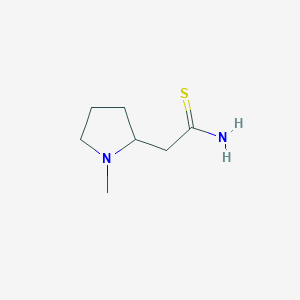
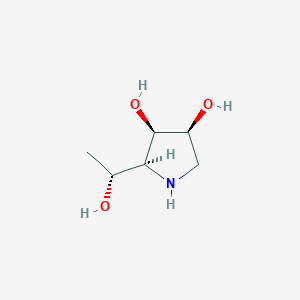
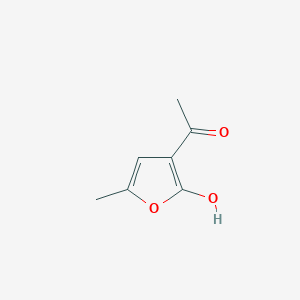
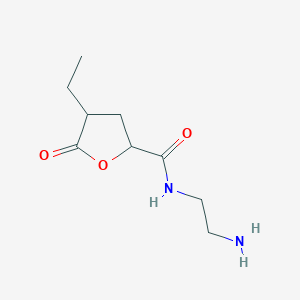
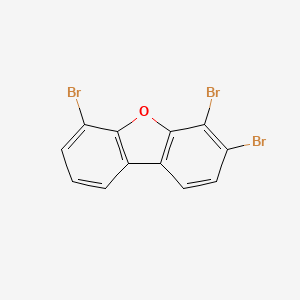

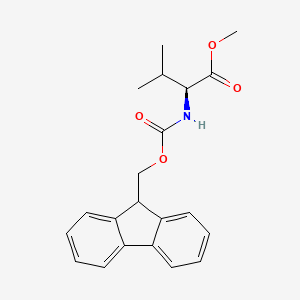
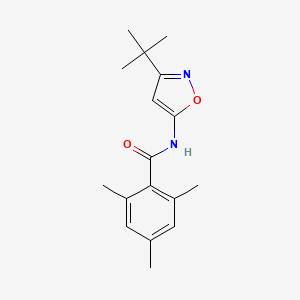
![2-Chloro-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]ethan-1-one](/img/structure/B12889123.png)
